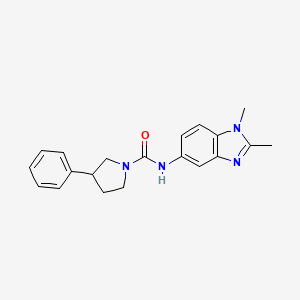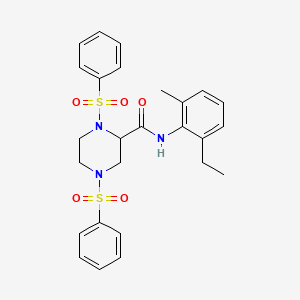![molecular formula C19H23BrClNO B4068092 N-[1-(1-adamantyl)ethyl]-5-bromo-2-chlorobenzamide](/img/structure/B4068092.png)
N-[1-(1-adamantyl)ethyl]-5-bromo-2-chlorobenzamide
Overview
Description
N-[1-(1-adamantyl)ethyl]-5-bromo-2-chlorobenzamide, also known as AEB071, is a selective protein kinase C (PKC) inhibitor. It was first synthesized in 2005 and has been extensively studied for its potential therapeutic applications in various diseases.
Scientific Research Applications
Antimicrobial and Anti-inflammatory Activity
- Synthesis and Biological Activity : Research by Al-Abdullah et al. (2014) focused on synthesizing novel derivatives of 1-adamantyl, testing them for antimicrobial activity against a range of bacteria and fungi, as well as for anti-inflammatory activity in rat models. Their findings suggest significant antibacterial and anti-inflammatory potential.
- Antimicrobial and Anti-HIV-1 Activity : Another study by El-Emam et al. (2004) explored the antimicrobial properties of similar compounds and their effectiveness against HIV-1, demonstrating notable antimicrobial and antiviral activities.
Structural and Chemical Analysis
- Noncovalent Interactions Analysis : A study conducted by El-Emam et al. (2020) involved a quantitative assessment of noncovalent interactions in certain adamantane-1,3,4-thiadiazole derivatives. The study provided insights into the molecular interactions and stability of these compounds.
Reactivity and Stability in Chemical Reactions
- Solvolysis and Ion-Pair Involvement : Research by [Luton and Whiting (1979)](https://consensus.app/papers/carbonium-ions-part-selectivity-products-1adamantyl-luton/a9528f5bc0125a129ad982f8e37b0a74/?utm_source=chatgpt) investigated the solvolysis of 1-adamantyl derivatives, revealing insights into their reactivity and the influence of ion-pair involvement in chemical processes.
Applications in Drug Delivery
- Nanodiamonds for Biomedical Use : A study by Huang et al. (2018) detailed the modification of nanodiamonds with hyperbranched polymers based on supramolecular chemistry. The study highlighted the potential of such modified nanodiamonds, including adamantane derivatives, in drug delivery applications.
Anti-Proliferative Activities
- Antimicrobial and Anti-Cancer Activities : Research by Al-Mutairi et al. (2019) explored the synthesis of novel adamantyl derivatives and their antimicrobial and anti-proliferative activities against human tumor cell lines, demonstrating their potential in cancer research.
properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrClNO/c1-11(22-18(23)16-7-15(20)2-3-17(16)21)19-8-12-4-13(9-19)6-14(5-12)10-19/h2-3,7,11-14H,4-6,8-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCAEAAUUVGTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4068010.png)


![N-(2-chlorophenyl)-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4068019.png)
![1-(4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068021.png)
![3-{[(1-methyl-2-phenylethyl)amino]methylene}-5-phenyl-2(3H)-furanthione](/img/structure/B4068042.png)
![N-cycloheptyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4068048.png)
![2-[benzyl(methylsulfonyl)amino]-N-{2-[(sec-butylamino)carbonyl]phenyl}benzamide](/img/structure/B4068053.png)
![2-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N,N-dimethylquinoline-4-carboxamide](/img/structure/B4068057.png)
![1-{4-[3-chloro-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl}ethanone](/img/structure/B4068070.png)
![2-{[4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B4068076.png)
![4-[4-(allyloxy)-3-chlorophenyl]-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068084.png)
![ethyl 4-(5-methyl-2-furyl)-2-{[(2-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4068091.png)
